2-Chloro-N-methyl-N-thiazol-2-yl-acetamide hydrochloride
Overview
Description
2-Chloro-N-methyl-N-thiazol-2-yl-acetamide hydrochloride is a useful research compound. Its molecular formula is C6H8Cl2N2OS and its molecular weight is 227.11 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole-based compounds have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives can exhibit diverse biological activities, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been reported to influence various biochemical pathways .
Result of Action
Thiazole derivatives can have diverse biological effects, depending on their specific interactions with biological targets .
Biochemical Analysis
Biochemical Properties
2-Chloro-N-methyl-N-thiazol-2-yl-acetamide hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been observed to interact with cyclooxygenase (COX) enzymes, particularly COX-1, exhibiting weak inhibitory activity . This interaction suggests potential anti-inflammatory properties. Additionally, the thiazole ring in the compound allows it to participate in nucleophilic and oxidation reactions, further influencing biochemical pathways .
Cellular Effects
This compound affects various cellular processes. It has been shown to influence cell signaling pathways and gene expression. For instance, compounds containing thiazole rings can activate or inhibit specific biochemical pathways, leading to changes in cellular metabolism . The compound’s impact on COX enzymes also suggests potential effects on inflammatory responses at the cellular level .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound’s thiazole ring allows it to bind to specific enzyme active sites, leading to enzyme inhibition or activation . For example, its interaction with COX-1 results in weak inhibition, which can modulate inflammatory responses . Additionally, the compound may influence gene expression by interacting with DNA or transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of metabolic processes . Threshold effects and dose-response relationships are essential considerations in these studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can influence metabolic flux and alter metabolite levels, affecting overall cellular function . Understanding the compound’s metabolic pathways is crucial for predicting its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its efficacy and potential side effects, making it an important factor in drug development.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic targets.
Properties
IUPAC Name |
2-chloro-N-methyl-N-(1,3-thiazol-2-yl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2OS.ClH/c1-9(5(10)4-7)6-8-2-3-11-6;/h2-3H,4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKSWGQHTHKZKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=CS1)C(=O)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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